molecular formula C16H13F3O2 B13025026 3'-(Trifluoromethyl)-biphenyl-4-propanoic acid

3'-(Trifluoromethyl)-biphenyl-4-propanoic acid

Cat. No.: B13025026
M. Wt: 294.27 g/mol
InChI Key: PSVIYEQPEMPPLN-UHFFFAOYSA-N
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Description

3’-(Trifluoromethyl)-biphenyl-4-propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a propanoic acid functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

3’-(Trifluoromethyl)-biphenyl-4-propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid is unique due to the combination of the biphenyl structure and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C16H13F3O2/c17-16(18,19)14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(20)21/h1-5,7-8,10H,6,9H2,(H,20,21)

InChI Key

PSVIYEQPEMPPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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